(2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid”, the InChI code is "1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, density, boiling point, and melting point. For a similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid”, the molecular weight is 244.29 . Another similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid”, has a molecular weight of 233.24, a density of 1.38g/cm3, a boiling point of 500.1ºC at 760 mmHg, and a melting point of 114.0 to 118.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Ketoester Derivatives : The compound is used in the synthesis of ketoester derivatives derived from hydroxyproline, which are valuable in organic synthesis (King, Armstrong, & Keller, 2005).
- Stereoselective Synthesis : It is involved in the stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids via a reaction with L-Cysteine and aromatic aldehydes (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Biological and Pharmaceutical Research
- Antibacterial Activity : Derivatives of this compound have shown potential antibacterial activities, highlighting its significance in pharmaceutical research (Song, Ma, & Zhu, 2015).
Crystallography and Structural Analysis
- Crystal Structure Studies : The crystal structure of derivatives of this compound has been analyzed, contributing to the understanding of molecular conformations in chemistry (Yuan, Cai, Huang, & Xu, 2010).
- Supramolecular Aggregation Behavior : Research into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, which include this compound, has implications for the development of biocompatible supramolecular assemblies (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).
Methodological Developments
- Enantioselective Synthesis : The compound is integral to the enantioselective synthesis of various organic molecules, showcasing its role in advancing synthetic methodologies (Kubo, Kubota, Takahashi, & Nunami, 1997).
- Hydrogen Bonding in Racemic Crystals : Its derivatives have been used to study hydrogen bonding patterns in racemic crystal structures, contributing to the field of crystallography and molecular interactions (Kălmăn, Argay, Fábián, Bernáth, & Fülöp, 2001).
Miscellaneous Applications
- GC Method for Enantiomeric Purity Determination : The compound has been used in the development of a gas chromatography method for determining the enantiomeric purity of proline derivatives, demonstrating its utility in analytical chemistry (Xiang & Sluggett, 2010).
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQDIQHICLYKH-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373174 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336818-78-1 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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